Ianthellamide A
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Overview
Description
Ianthellamide A is a novel octopamine derivative isolated from the Australian marine sponge Ianthella quadrangulata. This compound has garnered significant attention due to its selective inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The inhibition of this enzyme by this compound has shown potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders .
Mechanism of Action
Ianthellamide A is a novel octopamine derivative isolated from the Australian marine sponge Ianthella quadrangulata .
Target of Action
The primary target of this compound is the enzyme kynurenine 3-hydroxylase . This enzyme plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan .
Mode of Action
This compound selectively inhibits the activity of kynurenine 3-hydroxylase . This inhibition results in a significant increase in the level of endogenous kynurenic acid in the brain .
Biochemical Pathways
The inhibition of kynurenine 3-hydroxylase by this compound affects the kynurenine pathway . This pathway is responsible for the catabolism of tryptophan, an essential amino acid . By inhibiting kynurenine 3-hydroxylase, this compound increases the level of kynurenic acid, a neuroprotective agent .
Pharmacokinetics
The compound’s ability to increase the level of endogenous kynurenic acid in the brain suggests that it can cross the blood-brain barrier .
Result of Action
The increase in kynurenic acid levels in the brain due to the action of this compound suggests potential neuroprotective effects . This could make this compound a potential therapeutic agent in the treatment of neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
Ianthellamide A interacts with the enzyme kynurenine 3-hydroxylase, selectively inhibiting its activity . This interaction is significant, as kynurenine 3-hydroxylase is a key enzyme in the kynurenine pathway, which plays a critical role in generating cellular energy and catabolizing tryptophan .
Cellular Effects
The inhibition of kynurenine 3-hydroxylase by this compound leads to an increase in the level of endogenous kynurenic acid in the brain . Kynurenic acid is a neuroactive compound, and its increased levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to kynurenine 3-hydroxylase and inhibiting its activity . This inhibition disrupts the normal function of the kynurenine pathway, leading to an increase in kynurenic acid levels .
Temporal Effects in Laboratory Settings
The effects of this compound and its impact on kynurenine 3-hydroxylase activity have been observed in laboratory settings
Metabolic Pathways
This compound is involved in the kynurenine pathway, where it interacts with the enzyme kynurenine 3-hydroxylase . The inhibition of this enzyme can affect metabolic flux and metabolite levels .
Transport and Distribution
Its interaction with kynurenine 3-hydroxylase suggests it may be localized to areas where this enzyme is active .
Subcellular Localization
Given its interaction with kynurenine 3-hydroxylase, it is likely that it is found in the same subcellular compartments as this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ianthellamide A involves several steps, starting with the extraction from the marine sponge Ianthella quadrangulata. The compound is then purified using chromatographic techniques. The detailed synthetic route and reaction conditions are not extensively documented in the literature, but the isolation process typically involves solvent extraction followed by various chromatographic separations .
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its extraction process. advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Ianthellamide A primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and hydroxyl groups. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly acidic pH.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while nucleophilic substitution can replace functional groups with nucleophiles .
Scientific Research Applications
Ianthellamide A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a selective inhibitor in enzymatic studies to understand the kynurenine pathway.
Biology: Investigated for its role in modulating neurochemical pathways and its potential neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease and Huntington’s disease.
Comparison with Similar Compounds
Kynurenine: A substrate of kynurenine 3-hydroxylase, involved in the same metabolic pathway.
Kynurenic Acid: A metabolite in the kynurenine pathway with neuroprotective properties.
3-Hydroxykynurenine: Another metabolite in the kynurenine pathway, produced by the action of kynurenine 3-hydroxylase.
Comparison: Ianthellamide A is unique in its selective inhibition of kynurenine 3-hydroxylase, which distinguishes it from other compounds in the kynurenine pathway. While kynurenine and 3-hydroxykynurenine are substrates and products of the enzyme, respectively, this compound acts as an inhibitor, thereby modulating the pathway and increasing the levels of kynurenic acid .
Properties
IUPAC Name |
[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKTVGRPGJKVIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Ianthellamide A?
A1: this compound is a selective inhibitor of kynurenine-3-hydroxylase (KMO). [] This enzyme plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan. By inhibiting KMO, this compound disrupts the production of downstream metabolites in the kynurenine pathway.
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